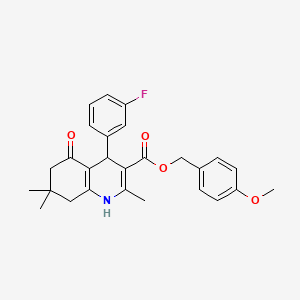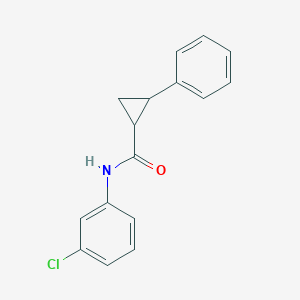
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, also known as CPPC, is a cyclopropane-containing compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
作用機序
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide exerts its biological effects through the modulation of various signaling pathways, including the GABAergic system and voltage-gated ion channels. It has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and potential anticonvulsant effects. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to modulate the activity of voltage-gated ion channels, which may contribute to its potential analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its unique chemical structure, which allows for the synthesis of a range of derivatives with potential therapeutic applications. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been shown to have excellent pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is its relatively low water solubility, which may pose challenges in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide, including the development of new derivatives with improved therapeutic properties, the investigation of its potential applications in materials science and organic synthesis, and the further elucidation of its mechanism of action. Additionally, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide may have potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease, which warrant further investigation.
In conclusion, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide is a unique compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promise as a potential therapeutic agent for the treatment of various diseases. Further research is needed to fully elucidate its potential applications and to develop new derivatives with improved properties.
合成法
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-chlorobenzyl chloride with phenylacetic acid, followed by cyclization with potassium tert-butoxide. This method has been optimized to produce high yields of N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide with excellent purity.
科学的研究の応用
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, epilepsy, and depression. In materials science, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been explored for its use in the development of new polymers and materials with unique properties. In organic synthesis, N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide has been utilized as a building block for the synthesis of more complex molecules.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-12-7-4-8-13(9-12)18-16(19)15-10-14(15)11-5-2-1-3-6-11/h1-9,14-15H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARNLOHFANWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47195251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chlorophenyl)-2-phenylcyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
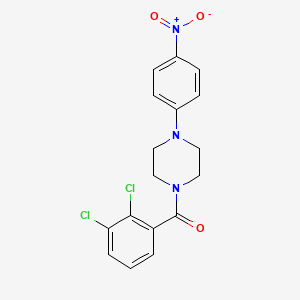
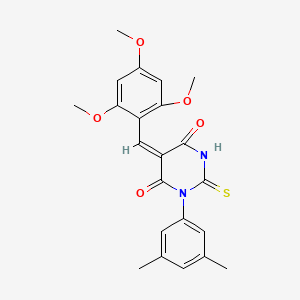
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B4962528.png)
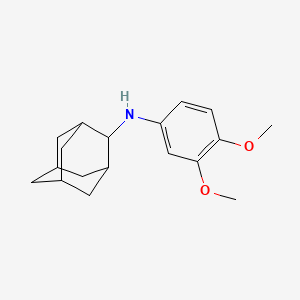
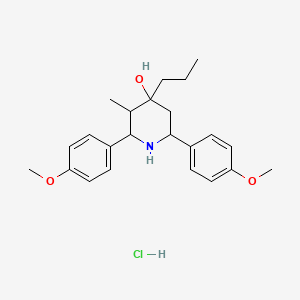
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)
